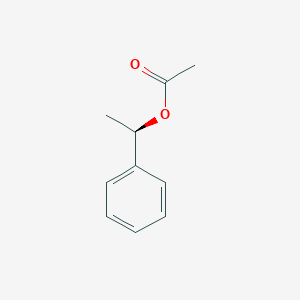

![molecular formula C19H17Cl3N4O2 B1147984 N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide;dihydrochloride](/img/structure/B1147984.png)

N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ML 120B Dihydrochlorid ist ein neuartiger, ATP-kompetitiver Inhibitor, der selektiv auf IκB-Kinase 2 (IKK2) abzielt. Es ist bekannt für seine hohe Potenz und Spezifität, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht, insbesondere in der Untersuchung von Entzündungspfaden und Krebs .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ML 120B Dihydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, N-(6-Chlor-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methyl-3-pyridinecarboxamid. Diese Verbindung wird dann durch eine Reaktion mit Salzsäure in ihre Dihydrochloridsalzform umgewandelt. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von ML 120B Dihydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Kosteneffektivität optimiert und beinhaltet oft automatisierte Systeme zur präzisen Steuerung der Reaktionsbedingungen. Reinigungsschritte wie Kristallisation und Chromatographie werden eingesetzt, um die gewünschten Reinheitsgrade zu erreichen .

Wirkmechanismus

Target of Action

ML 120B dihydrochloride, also known as MLN120B dihydrochloride, is a highly potent, orally active inhibitor of IKKβ . IKKβ, or IκB kinase β, is a protein kinase that plays a key role in the NF-κB signaling pathway , which regulates cell survival, proliferation, and immune responses .

Mode of Action

ML 120B dihydrochloride acts as an ATP-competitive inhibitor of IKKβ . It binds to the ATP-binding site of IKKβ, preventing ATP from binding and thus inhibiting the kinase’s activity . This inhibition is selective for IKKβ, with the compound exhibiting no significant inhibition of IKK1, IKKε, or a panel of 28 other kinases .

Biochemical Pathways

By inhibiting IKKβ, ML 120B dihydrochloride disrupts the NF-κB signaling pathway . Normally, IKKβ phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation and allowing NF-κB to translocate to the nucleus and activate gene transcription . By inhibiting IKKβ, ML 120B dihydrochloride prevents the phosphorylation and degradation of IκB, thereby inhibiting NF-κB activation .

Pharmacokinetics

The compound is described as beingorally active , suggesting that it is well-absorbed in the gastrointestinal tract. The compound is also soluble in DMSO and water , which could influence its distribution and excretion.

Result of Action

The inhibition of NF-κB activation by ML 120B dihydrochloride has several cellular effects. Notably, the compound effectively suppresses the growth of multiple myeloma cells both in vitro and in vivo . It also exhibits antitumor activity in lymphoma-bearing SCID mice .

Biochemische Analyse

Biochemical Properties

ML 120B dihydrochloride plays a significant role in biochemical reactions. It is an ATP-competitive inhibitor that selectively inhibits IKK2 . This interaction with IKK2 is crucial for its function and efficacy. The nature of this interaction is competitive, meaning ML 120B dihydrochloride competes with ATP for binding to the active site of IKK2 .

Cellular Effects

ML 120B dihydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting IKK2, which plays a key role in the NF-kappaB signaling pathway . This can impact gene expression and cellular metabolism .

Molecular Mechanism

The mechanism of action of ML 120B dihydrochloride involves its binding interactions with biomolecules, specifically IKK2 . As an ATP-competitive inhibitor, it binds to the active site of IKK2, preventing ATP from binding and thus inhibiting the enzyme . This can lead to changes in gene expression .

Metabolic Pathways

ML 120B dihydrochloride is involved in the NF-kappaB signaling pathway through its inhibition of IKK2 This could affect metabolic flux or metabolite levels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ML 120B dihydrochloride involves multiple steps, starting with the preparation of the core structure, N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methyl-3-pyridinecarboxamide. This compound is then converted to its dihydrochloride salt form through a reaction with hydrochloric acid. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of ML 120B dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization and chromatography are employed to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Reaktionstypen

ML 120B Dihydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Chlor- und Methoxygruppen am Pyridoindolring. Diese Reaktionen können unter bestimmten Bedingungen durch verschiedene Reagenzien katalysiert werden .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit ML 120B Dihydrochlorid verwendet werden, umfassen Nukleophile wie Amine und Thiole. Die Reaktionen werden typischerweise in organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril unter kontrollierten Temperaturen und pH-Bedingungen durchgeführt .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann eine Substitution mit einem Amin ein Amidderivat ergeben, während eine Reaktion mit einem Thiol ein Thioether erzeugen kann .

Wissenschaftliche Forschungsanwendungen

ML 120B Dihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeug verwendet, um die Mechanismen der Kinasehemmung zu untersuchen und neue Inhibitoren mit verbesserten Eigenschaften zu entwickeln

Biologie: Die Verbindung wird bei der Untersuchung von Entzündungspfaden eingesetzt, insbesondere bei solchen, die den nukleären Faktor kappa-leichtketten-Enhancer aktivierter B-Zellen (NF-κB) -Signalweg betreffen

Medizin: ML 120B Dihydrochlorid hat in präklinischen Studien ein Potenzial für die Behandlung von entzündlichen Erkrankungen und bestimmten Krebsarten gezeigt

Industrie: Es wird bei der Entwicklung neuer Therapeutika und beim Screening von Medikamentenkandidaten eingesetzt

Wirkmechanismus

ML 120B Dihydrochlorid entfaltet seine Wirkung, indem es die ATP-Bindungsstelle von IκB-Kinase 2 (IKK2) kompetitiv hemmt. Diese Hemmung verhindert die Phosphorylierung und anschließende Degradierung von IκB, was zur Unterdrückung der NF-κB-Aktivierung führt. Die Selektivität der Verbindung für IKK2 gegenüber anderen Kinasen ist ein Schlüsselelement ihres Wirkmechanismus .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

ML 120B: Die nicht-dihydrochloridierte Form der Verbindung, die ähnliche inhibitorische Eigenschaften, aber unterschiedliche Löslichkeitseigenschaften aufweist

BAY 11-7082: Ein weiterer IKK2-Inhibitor, jedoch mit einer anderen chemischen Struktur und einem anderen Wirkmechanismus

TPCA-1: Ein selektiver IKK2-Inhibitor mit einer anderen Kernstruktur und einem anderen Potenzprofil

Einzigartigkeit

ML 120B Dihydrochlorid zeichnet sich durch seine hohe Selektivität für IKK2 und seine Fähigkeit aus, die NF-κB-Aktivierung zu hemmen, ohne andere Kinasen zu beeinflussen. Diese Spezifität reduziert die Wahrscheinlichkeit von Off-Target-Effekten, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht .

Eigenschaften

IUPAC Name |

N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O2.2ClH/c1-10-11(4-3-6-22-10)19(25)24-17-16-13(8-14(20)18(17)26-2)12-5-7-21-9-15(12)23-16;;/h3-9,23H,1-2H3,(H,24,25);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKOVWFBTRXQLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.